1-Phenyl-5-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)pentane-1,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

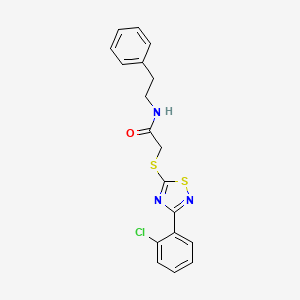

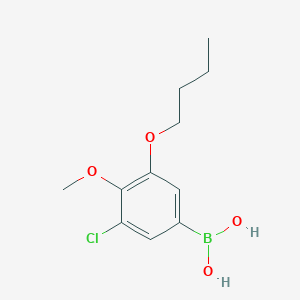

1-Phenyl-5-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)pentane-1,5-dione, also known as TFEAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFEAP is a derivative of the drug modafinil, which is used to treat sleep disorders such as narcolepsy and sleep apnea.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anti-Cancer Properties: The compound’s anti-cancer potential has been investigated. Researchers synthesized derivatives of 1,3,4-oxadiazoles, including the one . These derivatives were assessed for their anti-cancer activity. Molecular docking experiments revealed their binding affinity to specific protein targets, and molecular dynamic simulations provided insights into their dynamic behavior at the binding site . Further studies are needed to explore their efficacy against specific cancer types.

Anti-Diabetic Activity: Similarly, the same derivatives were evaluated for their anti-diabetic properties. The compounds exhibited promising effects, although more detailed studies are required to understand their mechanisms of action and potential clinical applications.

Organic Synthesis

Multistep Reaction Sequence: The synthesis of this compound involves a multistep reaction sequence. Starting from various aldehydes and acetophenones, the laboratory-synthesized acid hydrazide is condensed to form Schiff’s bases. Cyclization of these Schiff bases yields the 1,3,4-oxadiazole derivatives . Researchers have optimized these synthetic routes to enhance yield and purity.

Computational Chemistry

ADMET Prediction: ADMET (chemical absorption, distribution, metabolism, excretion, and toxicity) prediction revealed that most of the synthesized compounds adhere to Lipinski’s rule of 5, indicating favorable drug-like properties . This information guides further optimization and drug development efforts.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds with a 2,5-bis (2,2,2-trifluoroethoxy) phenyl moiety have been studied as inhibitors of aurka and vegfr-2 . These proteins play crucial roles in cell division and angiogenesis, respectively .

Mode of Action

It’s suggested that the compound may interact with its targets through hydrogen bonding . The bridging -NH group of similar compounds forms a hydrogen bond with Glu 260 of the target proteins .

Biochemical Pathways

Inhibition of aurka and vegfr-2 can disrupt cell division and angiogenesis, respectively . This could potentially lead to the inhibition of tumor growth and metastasis.

Pharmacokinetics

Most of the newly developed compounds with similar structures obey lipinski’s rule of five , which suggests good bioavailability.

Result of Action

Similar compounds have shown efficacy against glioblastoma cells . They were found to have considerable binding to AURKA and VEGFR-2 residues, with binding affinities ranging from -9.8 to -7.9 kcal/mol .

Action Environment

Storage in an inert atmosphere at 2-8°c is recommended for similar compounds , suggesting that temperature and oxygen levels may affect stability.

Eigenschaften

IUPAC Name |

1-phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]pentane-1,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3NO3/c17-16(18,19)11-23-13-9-20(10-13)15(22)8-4-7-14(21)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSPNOKGVDCYPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCCC(=O)C2=CC=CC=C2)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]pentane-1,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea](/img/structure/B3010746.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B3010751.png)

![1-(methylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-2-carboxamide](/img/structure/B3010753.png)

![N-(2,6-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B3010762.png)